(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where the thiazolidine-2,4-dione is reacted with an aldehyde in the presence of a base to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as catalyst-free and water-mediated processes, is also being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, tetrahydrofuran). The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Also exhibits antimicrobial activity and is structurally similar to cetylpyridinium chloride.
Uniqueness
(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of a thiazolidine-2,4-dione core and a fluorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S/c1-20-17(21)16(24-18(20)22)10-12-6-3-5-9-15(12)23-11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKVUQGPNWCUJH-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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